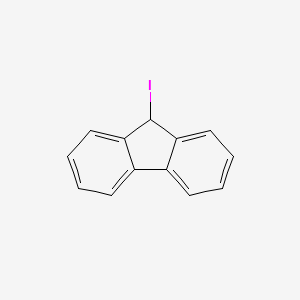

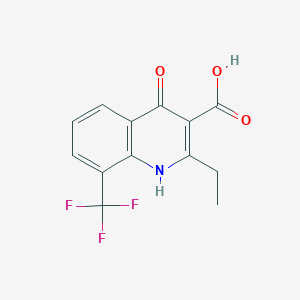

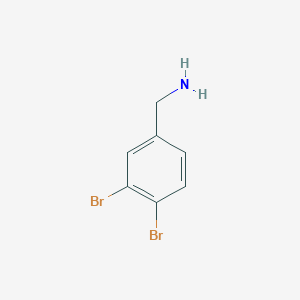

![molecular formula C11H10N2O4 B3055456 2,5-Pyrrolidinedione, 1-[[(6-methyl-3-pyridinyl)carbonyl]oxy]- CAS No. 648422-42-8](/img/structure/B3055456.png)

2,5-Pyrrolidinedione, 1-[[(6-methyl-3-pyridinyl)carbonyl]oxy]-

Overview

Description

“2,5-Pyrrolidinedione, 1-[[(6-methyl-3-pyridinyl)carbonyl]oxy]-” is a chemical compound with the linear formula C10H10N2O2 . It is also known as MPD.

Molecular Structure Analysis

The molecular structure of “2,5-Pyrrolidinedione, 1-[[(6-methyl-3-pyridinyl)carbonyl]oxy]-” is characterized by a five-membered pyrrolidine ring . The molecular weight of this compound is 190.2 g/mol .Scientific Research Applications

Mass Spectrometry in Lipid Analysis : A study by Tulloch (1985) explored the mass spectra of pyrrolidides of different isomeric oxo- and hydroxyoctadecanoic acids, which are relevant to the field of lipid analysis. This study contributes to understanding how the position of substituents affects fragmentation in mass spectrometry, which is crucial in lipidomics research (Tulloch, 1985).

Material Science and Electronics : Zedan, El-Taweel, and El-Menyawy (2020) investigated pyridine derivatives, focusing on their structural, optical, and diode characteristics. This research is important for the development of new materials with potential applications in electronics and photonics (Zedan, El-Taweel, & El-Menyawy, 2020).

Chemical Structure Analysis : Stamboliyska et al. (2000) conducted a study on the structures of 2,5-pyrrolidinedione (succinimide) and its derivatives using IR spectra and ab initio MO studies. This research contributes to our understanding of the molecular structure and behavior of these compounds (Stamboliyska et al., 2000).

Synthesis in Organic Chemistry : Cal et al. (2012) reported an efficient synthesis process for Nα-urethane-protected β- and γ-amino acids using 1-[(4-Methylphenyl)oxy]pyrrolidine-2,5-dione. This research is significant for organic chemistry, particularly in the synthesis of amino acid derivatives (Cal et al., 2012).

Magnetic Property Studies : Dimakopoulou et al. (2022) explored the use of 2-pyridyl oximes in metal complexes, focusing on their magnetic properties. This study is relevant for developing new materials with unique magnetic properties (Dimakopoulou et al., 2022).

Neurotoxicity Research : Boekelheide et al. (1991) examined how the metabolite 2,5-hexanedione alters microtubule assembly. This study is crucial in understanding the toxicological effects of certain chemical exposures (Boekelheide et al., 1991).

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-7-2-3-8(6-12-7)11(16)17-13-9(14)4-5-10(13)15/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWABRXXXSSTRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466191 | |

| Record name | 2,5-Pyrrolidinedione, 1-[[(6-methyl-3-pyridinyl)carbonyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

648422-42-8 | |

| Record name | 2,5-Pyrrolidinedione, 1-[[(6-methyl-3-pyridinyl)carbonyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

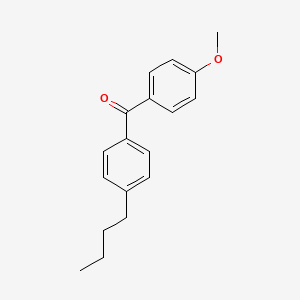

![Benzamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-](/img/structure/B3055379.png)

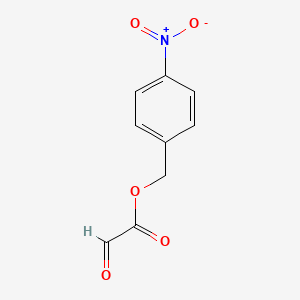

![1-[(1-Aminopropan-2-YL)oxy]-3-methoxybenzene](/img/structure/B3055390.png)

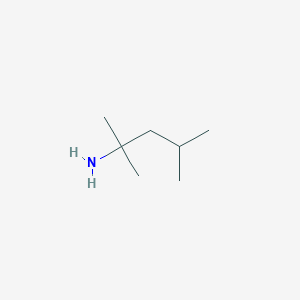

![Benzyl [(4-methylbenzene-1-sulfonyl)oxy]carbamate](/img/structure/B3055393.png)